

The Neurogenic Agent Amdiglurax: A Deep Dive into its Pharmacokinetics and Oral Bioavailability

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Compound of Interest

Compound Name: Amdiglurax

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A Technical Guide for Researchers and Drug Development Professionals

Amdiglurax (formerly known as NSI-189 and ALTO-100) is an investigational small molecule with a novel mechanism of action centered on promoting hippocampal neurogenesis and modulating brain-derived neurotrophic factor (BDNF) signaling.^{[1][2]} This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of **Amdiglurax**, compiled from available clinical trial data and preclinical research. The information is intended to serve as a resource for researchers, scientists, and professionals involved in drug development.

Pharmacokinetic Profile

Amdiglurax is orally active and has been administered in tablet form in clinical studies.^[1] Pharmacokinetic assessments from a Phase 1B clinical trial in patients with Major Depressive Disorder (MDD) provide the most detailed insights into its behavior in humans.

Human Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of **Amdiglurax** observed in a multiple-dose escalation study where patients received 40 mg once daily (q.d.), 40 mg twice daily (b.i.d.), or 40 mg three times daily (t.i.d.) for 28 days.

Table 1: Single and Multiple Dose Pharmacokinetic Parameters of **Amdiglurax** in Humans

Parameter	40 mg q.d.	40 mg b.i.d.	40 mg t.i.d.
Tmax (Peak Plasma Time)	1-2 hours	1-2 hours	1-2 hours
Elimination Half-Life (T _{1/2})	17.4 ± 3.06 hours	20.5 ± 3.51 hours	18.6 ± 4.14 hours
Time to Steady State	4-5 days	4-5 days	4-5 days

Data sourced from a Phase 1B clinical trial.[3]

Table 2: Systemic Exposure of **Amdiglurax** at Steady State (Day 28)

Dosing Regimen	Total Daily Dose	AUC ₀₋₂₄ (h*ng/mL)
40 mg q.d.	40 mg	1144 ± 276
40 mg b.i.d.	80 mg	2791 ± 1443
40 mg t.i.d.	120 mg	4384 ± 1217

AUC₀₋₂₄: Area under the plasma concentration-time curve over a 24-hour period. Data indicates that the area-under-the-curve (AUC) levels of **Amdiglurax** increase linearly across a dosing range of 40 mg one to three times per day.[1][3]

Oral Bioavailability

While a specific oral bioavailability percentage for **Amdiglurax** in humans has not been published, its chemical properties, such as moderate lipophilicity (computed LogP of 4.2), suggest potential for good oral absorption.[2] The compound is orally active, as demonstrated in both preclinical and clinical studies where it was administered orally.[1][4]

Metabolism and Elimination

In vitro studies have indicated that **Amdiglurax** undergoes limited metabolism primarily through oxidative processes and glucuronide conjugation.[1][3] To date, no active metabolites have been identified from available clinical data.[2]

Experimental Protocols

The pharmacokinetic data presented were primarily derived from a Phase 1B, randomized, double-blind, placebo-controlled, multiple-dose escalation study in patients with MDD.

Study Design

- Participants: Patients diagnosed with MDD.
- Dosing Cohorts:
 - Cohort 1: 40 mg **Amdiglurax** or placebo once daily (q.d.) for 28 days.
 - Cohort 2: 40 mg **Amdiglurax** or placebo twice daily (b.i.d.) for 28 days.
 - Cohort 3: 40 mg **Amdiglurax** or placebo three times daily (t.i.d.) for 28 days.
- Pharmacokinetic Sampling: Plasma samples for the determination of **Amdiglurax** concentrations were collected at specified time points throughout the study to calculate key pharmacokinetic parameters.

Bioanalytical Method

While specific details of the bioanalytical method used in the clinical trials are not publicly available, a standard approach for quantifying small molecules like **Amdiglurax** in plasma involves High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method offers high sensitivity and selectivity.

A typical workflow for such an analysis would include:

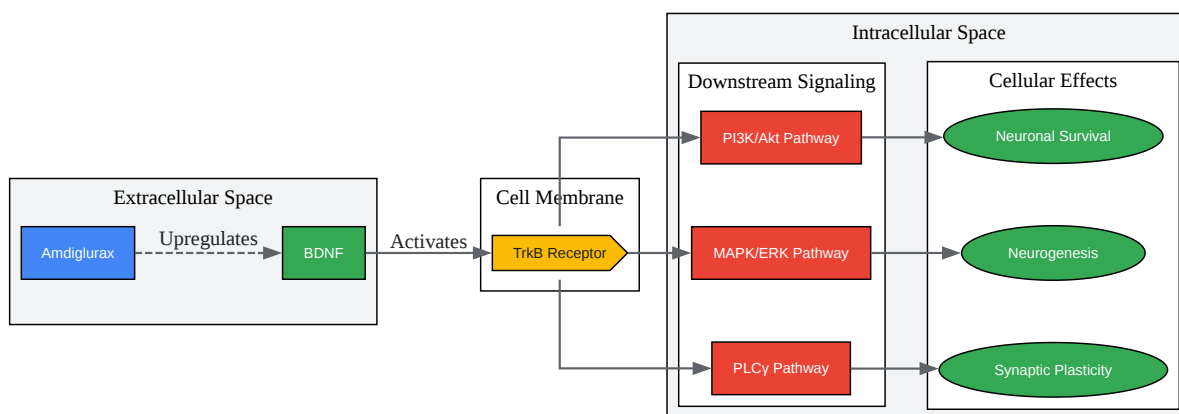
- Sample Preparation: Protein precipitation from plasma samples followed by extraction of the analyte.
- Chromatographic Separation: Separation of **Amdiglurax** from endogenous plasma components on a suitable HPLC column.
- Mass Spectrometric Detection: Quantification of the analyte using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

The lower limit of quantitation for NSI-189 in human plasma was reported to be 1 ng/mL.[3]

Mechanism of Action and Signaling Pathway

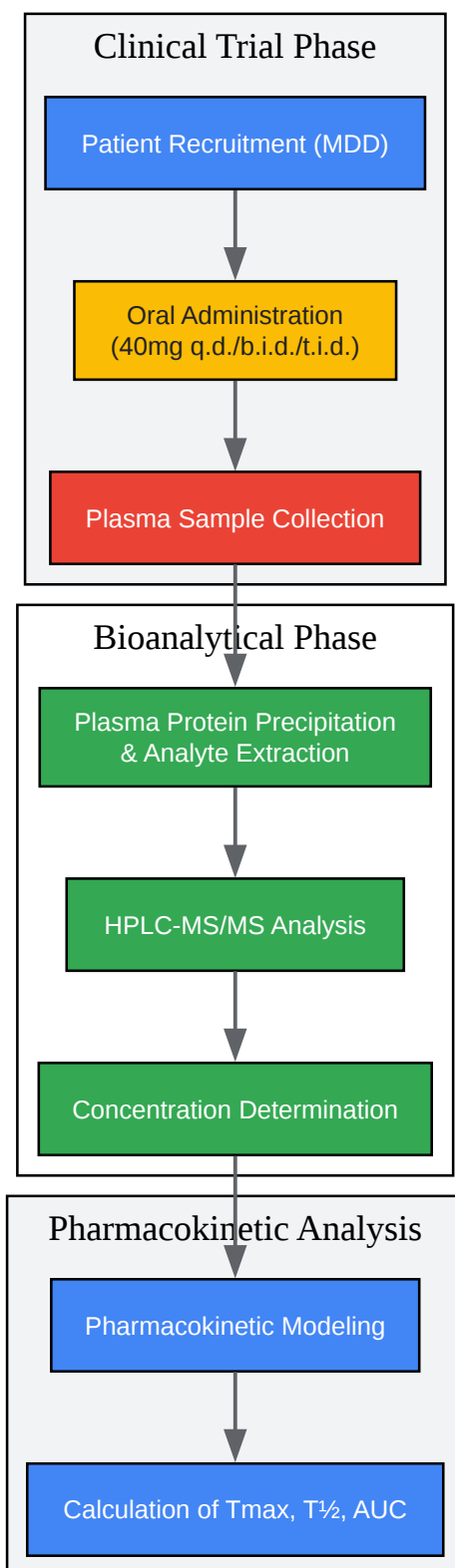
Amdiglurax's primary mechanism of action is believed to be the stimulation of hippocampal neurogenesis and the enhancement of BDNF signaling.[1] It does not interact with monoamine transporters or a wide range of other receptors. In vitro studies have shown that **Amdiglurax** upregulates the expression of several neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF), Stem Cell Factor (SCF), Glial-Derived Neurotrophic Factor (GDNF), and Vascular Endothelial Growth Factor (VEGF).

The enhanced BDNF signaling is mediated through its receptor, Tropomyosin receptor kinase B (TrkB). The binding of BDNF to TrkB initiates a downstream signaling cascade that promotes neuronal survival, growth, and synaptic plasticity.



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Caption: Proposed signaling pathway of **Amdiglurax**.



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Caption: General experimental workflow for **Amdiglurax** pharmacokinetic studies.

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